(5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and various substituents such as chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chloro and fluoro groups are introduced via halogenation reactions using reagents such as chlorine and fluorine gas or their derivatives.
Formation of the Thiazolidinone Ring: This step involves the cyclization of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidinone ring.
Final Assembly: The final step involves the condensation of the furan and thiazolidinone intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Benzothiazole Derivatives: Compounds with similar thiazolidinone rings and diverse substituents.
Uniqueness
The uniqueness of (5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one lies in its combination of a furan ring, a thiazolidinone ring, and multiple halogen substituents
Properties
Molecular Formula |
C21H10ClF4NO2S2 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H10ClF4NO2S2/c22-14-9-11(5-7-15(14)23)17-8-6-12(29-17)10-18-19(28)27(20(30)31-18)16-4-2-1-3-13(16)21(24,25)26/h1-10H/b18-10+ |
InChI Key |
FNVFXVAMQWJCHT-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)SC2=S |
Origin of Product |
United States |
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